![molecular formula C18H22S2Se2 B14254706 Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] CAS No. 278790-74-2](/img/structure/B14254706.png)
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with methylthioethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] typically involves the reaction of selenylating agents with suitable aromatic precursors. One common method includes the use of electrophilic selenium reagents produced from diselenides by treatment with bromine and silver triflate. This method allows for the selenomethoxylation and selenohydroxylation of alkenes .
Industrial Production Methods
Industrial production methods for diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert the diselenide to selenols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing scaffolds.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] involves its ability to interact with biological molecules through redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also targets microbial biofilms, disrupting their formation and promoting the dispersion of preformed biofilms .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl diselenide
- Camphor diselenide
- Bis[ethyl-N-(2’-selenobenzoyl) glycinate]
- Bis[2’-seleno-N-(1-methyl-2-phenylethyl) benzamide]
Uniqueness
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other diselenides, it shows a different spectrum of antimicrobial activity and antioxidant potential .
Propiedades
Número CAS |
278790-74-2 |
|---|---|
Fórmula molecular |
C18H22S2Se2 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
1-[(1S)-1-methylsulfanylethyl]-2-[[2-[(1S)-1-methylsulfanylethyl]phenyl]diselanyl]benzene |
InChI |
InChI=1S/C18H22S2Se2/c1-13(19-3)15-9-5-7-11-17(15)21-22-18-12-8-6-10-16(18)14(2)20-4/h5-14H,1-4H3/t13-,14-/m0/s1 |
Clave InChI |
IZOGLAMCPKVHIF-KBPBESRZSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1[Se][Se]C2=CC=CC=C2[C@H](C)SC)SC |
SMILES canónico |
CC(C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
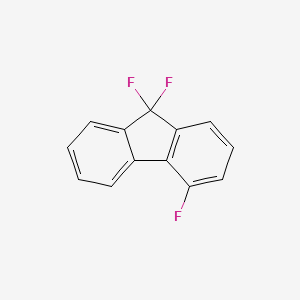
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
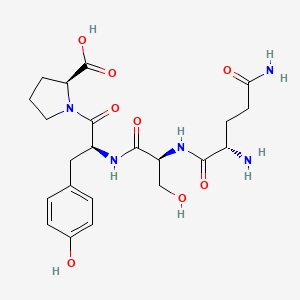
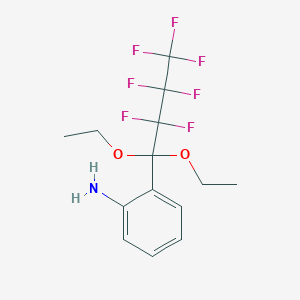
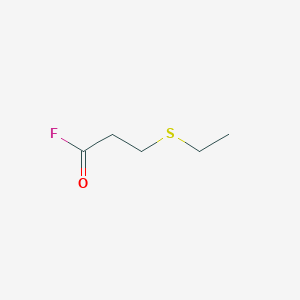
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
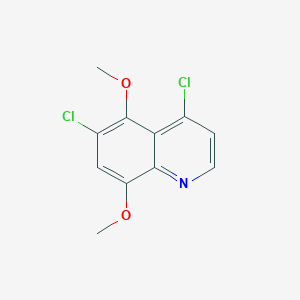
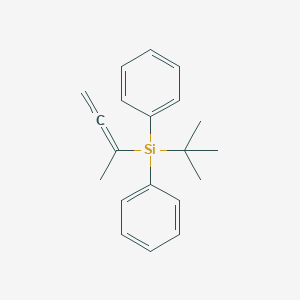
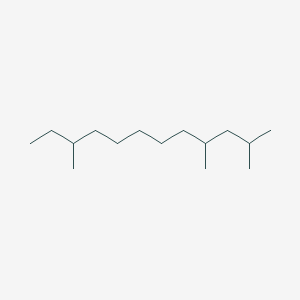
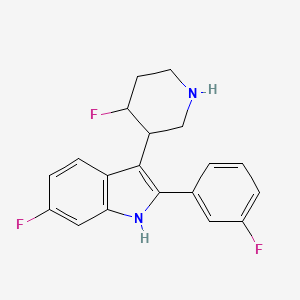
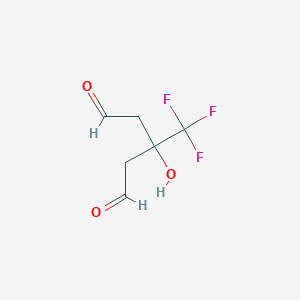
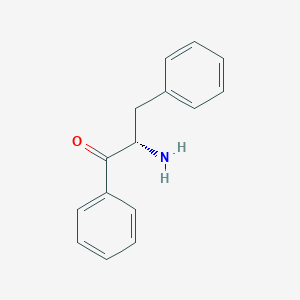
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
